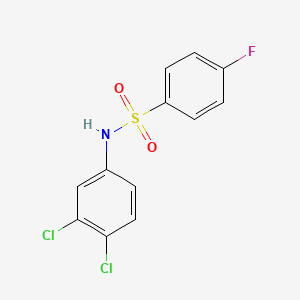

![molecular formula C14H20N6O B5572580 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)

N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a part of a broad class of chemicals that have been extensively studied for their synthesis, molecular structure, chemical reactions, and properties. Research in this area contributes significantly to the development of new materials and pharmaceuticals.

Synthesis Analysis

The synthesis of pyrimidine and pyrazole derivatives often involves cyclocondensation reactions, microwave irradiation, and specific reagents designed to facilitate the formation of these heterocyclic compounds. For instance, methods have been developed for synthesizing pyrimidine linked pyrazole heterocyclics using microwave irradiative cyclocondensation, indicating the efficiency of microwave-assisted synthesis in producing these compounds with significant biological activity (Deohate & Palaspagar, 2020). Moreover, one-pot synthesis approaches have been reported to efficiently create 6-aminopyrazolo[3,4-d]pyrimidines, showcasing the streamlined processes available for constructing these complex molecules (Tseng et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds within this category, including the arrangement of atoms and the stereochemistry, has been elucidated using X-ray crystallography. This technique has provided insights into the intramolecular and intermolecular interactions that govern the stability and reactivity of these molecules. For example, the structure of related pyrazole and pyrimidine compounds has been determined, revealing the importance of N-H...O hydrogen bonding in stabilizing these structures (Wu et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their ability to undergo further functionalization, which is crucial for the development of pharmaceuticals and materials. Their reactions with various reagents lead to the formation of a wide range of derivatives with diverse biological activities. This versatility is illustrated by the synthesis of novel heterocycles derived from ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, highlighting the potential for creating compounds of biological importance (Youssef et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

The chemical compound has been studied for its potential in various scientific research applications, particularly in the synthesis of novel heterocyclic compounds and evaluation of their biological activities. Studies have demonstrated its utility in creating new compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Applications : A study focused on synthesizing new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring demonstrated moderate antimicrobial activity of the synthesized products (Farag, Kheder, & Mabkhot, 2009). Similarly, pyrimidine-linked pyrazole heterocyclics synthesized via microwave irradiation showed potential against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).

Anticancer and Anti-inflammatory Applications : Novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing promising results in cytotoxicity assays against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).

Chemical Synthesis Enhancements : The compound has also been part of studies aimed at enhancing chemical synthesis processes, such as the development of efficient and reusable catalysts for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, highlighting its role in facilitating heterocyclization reactions (Tavakoli-Hoseini et al., 2011).

Structural and Bioactivity Studies : Research on pyrazole derivatives linked to pyrimidine has led to the identification of antitumor, antifungal, and antibacterial pharmacophore sites, demonstrating the compound's versatility in drug discovery and design (Titi et al., 2020).

Propiedades

IUPAC Name |

N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O/c1-3-4-14(21)16-7-6-15-12-9-13(18-10-17-12)20-8-5-11(2)19-20/h5,8-10H,3-4,6-7H2,1-2H3,(H,16,21)(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZHQCQHZVQWBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCNC1=CC(=NC=N1)N2C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)butyramide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5572504.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole dihydrochloride](/img/structure/B5572516.png)

![6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572525.png)

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)

![2-propyn-1-yl 2-[(benzylamino)carbonyl]benzoate](/img/structure/B5572555.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5572570.png)

![N-(4-tert-butylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5572576.png)

![2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5572582.png)

![N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5572602.png)

![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)